Dicaprylyl Carbonate

Description

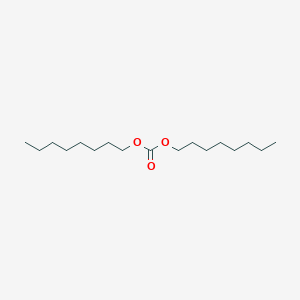

Structure

2D Structure

Properties

IUPAC Name |

dioctyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-5-7-9-11-13-15-19-17(18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPOVTYZGGYDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075115 | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-31-5 | |

| Record name | Dicaprylyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicaprylyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPRYLYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609A3V1SUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dicaprylyl Carbonate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl carbonate is a versatile, non-greasy emollient and solvent widely utilized in the cosmetic, pharmaceutical, and advanced materials industries. Its desirable properties, including high spreadability, excellent skin compatibility, and the ability to solubilize active ingredients, make it a valuable component in a variety of formulations.[1] This technical guide provides a comprehensive overview of the synthesis of this compound through transesterification, a green and efficient chemical process. This document details the core chemical pathways, provides in-depth experimental protocols for various catalytic systems, and presents a comparative analysis of quantitative data to aid researchers and professionals in the development and optimization of their synthetic strategies.

Core Concepts: The Transesterification Pathway

The synthesis of this compound via transesterification is a two-step process. It typically involves the reaction of a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with caprylyl alcohol (n-octanol). The reaction proceeds through an intermediate, an alkyl octyl carbonate, before the final formation of this compound.

The overall reaction can be summarized as follows:

2 R'OH + ROCOOR → R'OCOR' + 2 ROH (where R'OH is n-octanol and ROCOOR is a dialkyl carbonate)

The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carbonate, leading to the displacement of an alkoxy group. This process is repeated to yield the final symmetrical carbonate.

Catalytic Systems in this compound Synthesis

The efficiency of the transesterification reaction is highly dependent on the catalyst employed. Various catalytic systems, including solid bases, metal oxides, and enzymes, have been investigated to enhance reaction rates, yields, and selectivity under milder conditions.

Solid Base Catalysis

Solid base catalysts, such as potassium carbonate supported on γ-alumina (K₂CO₃/γ-Al₂O₃), have demonstrated high catalytic activity in the synthesis of dialkyl carbonates.[1] These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse.

Metal Oxide and Hydroxide Catalysis

Metal oxides and hydroxides are known to catalyze transesterification reactions. While specific detailed research on their direct use for this compound synthesis is not extensively documented in the public domain, their general applicability in transesterification makes them a viable area for investigation. Mixed metal oxides, such as Mg-Zr composites, have shown effectiveness in the synthesis of other carbonates and could be adapted for this compound production.

Enzymatic Catalysis

Enzymes, particularly lipases, offer a green and highly selective alternative for catalyzing transesterification reactions. Immobilized lipases, such as Candida antarctica lipase B (CALB), commercially available as Novozym 435, are widely used due to their stability and reusability. Enzymatic catalysis typically proceeds under milder reaction conditions, reducing energy consumption and the formation of byproducts.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.

Synthesis using a Solid Base Catalyst (K₂CO₃/γ-Al₂O₃)

This protocol is based on an optimized process for the synthesis of dioctyl carbonate (this compound) using diethyl carbonate and n-octanol with a K₂CO₃/γ-Al₂O₃ catalyst.[2]

Materials:

-

Diethyl carbonate

-

n-Octanol (Caprylyl alcohol)

-

Solid base catalyst: K₂CO₃/γ-Al₂O₃

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and temperature controller, charge n-octanol and diethyl carbonate in a molar ratio of 2.3:1.

-

Add the K₂CO₃/γ-Al₂O₃ catalyst, with the amount of catalyst being 3% of the mass of the diethyl carbonate.

-

Heat the reaction mixture to 150°C and maintain for 2 hours with continuous stirring.

-

Increase the temperature to 160°C and continue the reaction for an additional 1 hour.

-

Finally, raise the temperature to 170°C and react for 1 hour.

-

After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

The crude product is then purified by vacuum distillation to obtain this compound with a purity of over 99.2%.[2]

Synthesis using an Enzymatic Catalyst (Immobilized Lipase)

Materials:

-

Dimethyl carbonate or Diethyl carbonate

-

n-Octanol (Caprylyl alcohol)

-

Immobilized Lipase (e.g., Novozym 435)

-

Molecular sieves (optional, to remove alcohol byproduct)

-

Anhydrous solvent (e.g., hexane, optional)

Procedure:

-

In a dry reaction vessel, combine n-octanol and the dialkyl carbonate. A molar ratio of alcohol to carbonate of 1:1 or a slight excess of the carbonate can be used.

-

Add the immobilized lipase. The enzyme loading can range from 5% to 20% by weight of the limiting reactant.

-

If a solvent-free system is desired, proceed to the next step. Alternatively, an anhydrous organic solvent can be added.

-

(Optional) Add activated molecular sieves to the reaction mixture to remove the alcohol byproduct (methanol or ethanol), which can inhibit the enzyme and shift the equilibrium towards the reactants.

-

Incubate the reaction mixture at a controlled temperature, typically between 40°C and 70°C, with continuous stirring or shaking.

-

Monitor the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction reaches the desired conversion, stop the reaction and recover the immobilized enzyme by filtration for potential reuse.

-

The product can be purified by vacuum distillation or column chromatography.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of this compound and related dialkyl carbonates under various catalytic conditions.

Table 1: Synthesis of this compound using a Solid Base Catalyst

| Parameter | Value | Reference |

| Catalyst | K₂CO₃/γ-Al₂O₃ | [2] |

| Reactants | Diethyl Carbonate, n-Octanol | [2] |

| Molar Ratio (Octanol:DEC) | 2.3:1 | [1][2] |

| Catalyst Loading | 3% (by weight of DEC) | [2] |

| Temperature Program | 150°C (2h) -> 160°C (1h) -> 170°C (1h) | [2] |

| Yield | > 85% (single-pass) | [2] |

| Product Purity | > 99.2% (after vacuum distillation) | [2] |

| Catalyst Reusability | > 3 times | [2] |

Table 2: General Performance of Catalytic Systems in Dialkyl Carbonate Synthesis (Illustrative)

| Catalyst Type | Typical Reactants | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yields/Conversion | Key Advantages |

| Solid Base | Dialkyl Carbonate, Alcohol | 150 - 170 | 4 - 6 | High (>85%) | Reusable, High Yield |

| Metal Oxides | Dialkyl Carbonate, Alcohol | 80 - 180 | 2 - 24 | Varies | Potentially low cost |

| Lipases | Dialkyl Carbonate, Alcohol | 40 - 70 | 24 - 72 | Varies (up to 99% conversion for some carbonates) | High selectivity, Mild conditions, Green |

Note: Data for Metal Oxides and Lipases are generalized from the synthesis of various dialkyl carbonates due to the limited specific data for this compound in the reviewed literature.

Conclusion

The synthesis of this compound via transesterification is a robust and adaptable process. The choice of catalyst is a critical factor that influences the reaction efficiency, cost, and environmental impact. Solid base catalysis offers a high-yield and reusable option, with a well-defined experimental protocol. Enzymatic catalysis presents a green alternative with high selectivity under mild conditions, though reaction times may be longer. While less documented for this specific synthesis, metal oxide catalysts also hold potential. This guide provides a foundational understanding and practical protocols for researchers and professionals to embark on the synthesis and optimization of this compound production, a key ingredient in modern formulations. Further research into optimizing lipase and metal oxide-based systems for this compound synthesis could lead to even more efficient and sustainable production methods.

References

An In-depth Technical Guide to the Physicochemical Properties of Dicaprylyl Carbonate for Cosmetic Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate is a versatile and widely utilized diester of caprylyl alcohol and carbonic acid in the cosmetic and pharmaceutical industries.[1] Esteemed for its efficacy as a fast-spreading, dry emollient, it imparts a velvety, non-greasy sensory experience to topical formulations.[2][3] Its primary functions in cosmetic science include acting as a skin-conditioning agent, an emollient, and a solvent.[2][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Chemical and Physical Properties

This compound is a clear, colorless, and nearly odorless oil of low polarity.[2] Its chemical and physical characteristics are pivotal to its functional role in cosmetic formulations.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| INCI Name | This compound | [2] |

| CAS Number | 1680-31-5 | [2] |

| Molecular Formula | C₁₇H₃₄O₃ | [1] |

| Molecular Weight | 286.4 g/mol | [3] |

| Appearance | Clear, colorless, almost odorless liquid | [2] |

| Melting Point | -18°C | [3] |

| Boiling Point | 165°C at 7 Torr | [3] |

Quantitative Physicochemical Data

The performance of this compound in a cosmetic formulation is dictated by several key quantitative parameters that influence its texture, spreadability, and interaction with other ingredients.

Table 2: Quantitative Physicochemical Data of this compound

| Property | Value | Unit | Reference(s) |

| Density | 0.890 - 0.893 | g/cm³ at 20°C | [3] |

| Viscosity | 6 - 8 | cP | [3] |

| Solubility in Water | Insoluble | - | [3] |

| Spreading Value | High | - | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Viscosity Measurement

The viscosity of cosmetic ingredients like this compound is a critical parameter for quality control and predicting the final product's texture and application feel.[5] Rotational viscometers are commonly employed for this purpose.[5][6]

Protocol: Viscosity Measurement using a Rotational Viscometer

-

Apparatus: Rotational viscometer (e.g., spring-type viscometer) with appropriate spindles.[5][7]

-

Sample Preparation: Ensure the this compound sample is at a controlled temperature (e.g., 25°C) as viscosity is temperature-dependent.

-

Spindle Selection: Choose a spindle suitable for the expected viscosity range of the sample. For low-viscosity liquids like this compound, a larger spindle or a specific "UL" (ultra-low) adapter might be necessary.[8]

-

Measurement:

-

Immerse the selected spindle into the sample up to the marked level.

-

Set the rotational speed. For non-Newtonian fluids, a speed ramp (testing at various speeds) can be performed to characterize shear-thinning or shear-thickening behavior.[5]

-

Allow the reading to stabilize. For spring-type viscometers, a valid measurement is typically obtained when the torque is between 10% and 100%.[5][8]

-

Record the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).

-

-

Cleaning: Thoroughly clean the spindle and sample container with an appropriate solvent after each measurement.

Spreadability Determination

Spreadability is a key performance indicator for emollients, influencing the sensory experience of a cosmetic product upon application.[9] This can be assessed by measuring the area an emollient covers on a substrate over time.[9]

Protocol: Spreadability Measurement on an Artificial Substrate

-

Apparatus: A flat, non-porous substrate (e.g., glass plate or synthetic skin like Vitro-skin®), a micropipette, and a camera with image analysis software.[9]

-

Sample Application:

-

Place the substrate on a level surface.

-

Using a micropipette, dispense a precise volume (e.g., 10 µL) of this compound onto the center of the substrate.[9]

-

-

Measurement:

-

Start a timer immediately after application.

-

Capture images of the spreading droplet at predefined time intervals (e.g., 1, 5, and 10 minutes).

-

Use image analysis software to measure the area (in mm²) covered by the emollient at each time point.

-

-

Data Analysis: Plot the spreading area as a function of time to determine the spreading kinetics. The spreading value is often reported as the area covered after a specific time (e.g., 10 minutes).[9]

Solubility Assessment

This compound's function as a solvent, particularly for crystalline UV filters, is a significant aspect of its utility in sun care formulations.[10] The equilibrium solubility method is a common approach to quantify solubility.[11]

Protocol: Equilibrium Solubility Measurement

-

Apparatus: Vials with screw caps, a thermostatically controlled shaker or magnetic stirrer, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectrophotometry).[11]

-

Procedure:

-

Add an excess amount of the solid solute (e.g., a crystalline UV filter) to a known volume of this compound in a vial.

-

Seal the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Carefully extract a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved solute using the chosen analytical method.

-

-

Result: The determined concentration represents the saturation solubility of the solute in this compound at the specified temperature.

Interfacial Tension Measurement

Interfacial tension influences the emulsification process and the stability of cosmetic emulsions. The pendant drop method is a widely used technique for its measurement.[12][13]

Protocol: Interfacial Tension Measurement by the Pendant Drop Method

-

Apparatus: A tensiometer equipped with a camera, a light source, a syringe with a needle, and software for drop shape analysis based on the Young-Laplace equation.[12][14]

-

Procedure:

-

Fill the syringe with one of the immiscible liquids (e.g., this compound).

-

Fill a cuvette with the second immiscible liquid (e.g., water).

-

Immerse the needle tip into the cuvette containing the second liquid.

-

Form a pendant drop of the first liquid from the needle tip. If the drop phase is less dense, an inverted pendant drop is formed.[15]

-

The camera captures the profile of the droplet.

-

The software analyzes the shape of the drop, which is governed by the balance between gravitational forces and interfacial tension, and calculates the interfacial tension based on the Young-Laplace equation.[14]

-

-

Result: The interfacial tension is typically reported in millinewtons per meter (mN/m).

Mandatory Visualizations

Mechanism of Emolliency

Emollients like this compound improve skin texture and hydration through a physical mechanism of action at the stratum corneum.[16][17][18]

References

- 1. specialchem.com [specialchem.com]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound Reagent|CAS 1680-31-5|RUO [benchchem.com]

- 4. rheosense.com [rheosense.com]

- 5. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Application of Rotational Viscometer in measuring the viscosity of cosmetics [en1.nbchao.com]

- 7. udemadriatic.com [udemadriatic.com]

- 8. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 12. pdf.blucher.com.br [pdf.blucher.com.br]

- 13. researchers.ms.unimelb.edu.au [researchers.ms.unimelb.edu.au]

- 14. biolinscientific.com [biolinscientific.com]

- 15. ramehart.com [ramehart.com]

- 16. skintypesolutions.com [skintypesolutions.com]

- 17. How Do Emollients Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 18. kenvuepro.com [kenvuepro.com]

A Spectroscopic Investigation of Dicaprylyl Carbonate: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of Dicaprylyl Carbonate, a widely used emollient in the pharmaceutical and cosmetic industries. Detailing the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, this document serves as a vital resource for researchers, scientists, and professionals in drug development. It outlines detailed experimental protocols, presents quantitative spectral data in a structured format, and illustrates the analytical workflow, offering a foundational understanding of the characterization of this important ester.

Introduction

This compound (C₁₇H₃₄O₃), also known as dioctyl carbonate, is the diester of caprylyl alcohol and carbonic acid.[1] It is a clear, colorless, and nearly odorless oily liquid with low polarity.[2] Due to its excellent emollient properties, it is a key ingredient in a variety of skincare and pharmaceutical formulations. Accurate and reliable analytical methods are crucial for confirming its identity, purity, and stability. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in this compound. This guide presents the fundamental principles and practical application of these techniques for its analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[3]

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to a height of approximately 4-5 cm.[3] This removes any particulate matter that could degrade spectral quality.

-

Cap the NMR tube securely.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform.

-

Phase the resulting spectra and perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the method for obtaining an FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To identify the characteristic functional groups in this compound by their vibrational frequencies.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer equipped with a diamond ATR accessory

-

Dropper or pipette

-

Lint-free wipes

-

Isopropyl alcohol or acetone for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residues. If necessary, clean the crystal with a lint-free wipe dampened with isopropyl alcohol or acetone and allow it to dry completely.

-

Record a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a wavenumber range of 4000–400 cm⁻¹.[4]

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary.

-

After the measurement is complete, carefully wipe the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropyl alcohol) to remove any remaining sample residue.

-

Data Presentation and Interpretation

The spectral data for this compound are summarized below.

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen environments within the molecule.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.14 | Triplet | 4H | -O-CH₂ - |

| 1.67 | Quintet | 4H | -O-CH₂-CH₂ - |

| 1.28 | Multiplet | 20H | -(CH₂ )₅- |

| 0.88 | Triplet | 6H | -CH₃ |

Data interpreted from spectral images.[5]

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.2 | C =O (Carbonate) |

| 68.5 | -O-C H₂- |

| 31.8 | -C H₂- |

| 29.2 | -C H₂- |

| 28.9 | -C H₂- |

| 25.6 | -C H₂- |

| 22.6 | -C H₂- |

| 14.1 | -C H₃ |

Data interpreted from spectral images.[3]

Interpretation:

-

¹H NMR: The triplet at 4.14 ppm is characteristic of the methylene protons adjacent to the carbonate oxygen. The signals between 0.88 and 1.67 ppm correspond to the protons of the octyl chains.

-

¹³C NMR: The peak at 155.2 ppm is indicative of the carbonyl carbon in the carbonate functional group.[6] The signal at 68.5 ppm corresponds to the carbon atom directly bonded to the ester oxygen. The remaining signals in the upfield region (14.1-31.8 ppm) are assigned to the carbons of the two octyl chains.

FT-IR Spectral Data

The FT-IR spectrum reveals the presence of key functional groups through their characteristic absorption bands.

Table 3: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2956, 2925, 2856 | Strong | C-H (Alkyl) | Stretching |

| 1745 | Very Strong | C=O (Carbonate) | Stretching |

| 1465 | Medium | C-H (Alkyl) | Bending |

| 1260 | Strong | C-O (Ester) | Asymmetric Stretching |

Data based on typical values for long-chain alkyl carbonates.[7][8][9]

Interpretation:

-

The strong, sharp absorption band around 1745 cm⁻¹ is the most prominent feature and is characteristic of the C=O stretching vibration of the carbonate group.

-

The series of strong peaks between 2850 and 2960 cm⁻¹ are due to the C-H stretching vibrations of the long alkyl (octyl) chains.

-

The strong band observed around 1260 cm⁻¹ is attributed to the C-O stretching of the ester linkage.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound, from sample acquisition to final structural confirmation.

References

- 1. This compound | C17H34O3 | CID 9904000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. scribd.com [scribd.com]

In-Vitro Toxicological Assessment of Dicaprylyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicaprylyl Carbonate, a widely utilized emollient in the cosmetic and pharmaceutical industries, is generally considered to have a favorable safety profile. This technical guide provides an in-depth review of the available in-vitro toxicological data for this compound. While comprehensive in-vivo and human safety assessments have established its safe use in topical applications, this guide focuses on the existing in-vitro evidence for its potential cytotoxic, genotoxic, phototoxic, skin, and eye irritation effects. This document summarizes key experimental protocols and presents available data in a structured format to facilitate risk assessment and further research.

Introduction

This compound is a diester of caprylyl alcohol and carbonic acid, valued for its fast-spreading, non-greasy feel and its efficacy as a solvent for UV filters and other cosmetic ingredients. A thorough understanding of its interaction with biological systems at a cellular level is crucial for formulation development and regulatory compliance. This guide synthesizes the current knowledge from in-vitro studies to provide a detailed toxicological profile.

Cytotoxicity Assessment

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay assesses cell viability by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.

-

Cell Culture: A suitable cell line (e.g., Balb/c 3T3 mouse fibroblasts or human keratinocytes) is seeded in 96-well plates and incubated to allow for cell attachment and growth.

-

Test Substance Preparation: this compound is prepared in a suitable vehicle (e.g., ethanol or DMSO) and diluted to a range of concentrations.

-

Exposure: The cell culture medium is replaced with medium containing various concentrations of this compound. Control wells with vehicle only and untreated cells are included. The plates are incubated for a defined period (e.g., 24 hours).

-

Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing Neutral Red.

-

Dye Extraction and Quantification: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, can then be determined.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture and Treatment: Similar to the NRU assay, cells are seeded and treated with a range of concentrations of this compound.

-

MTT Reagent Addition: After the exposure period, the MTT reagent is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 is calculated.

Genotoxicity Assessment

In-vitro genotoxicity studies are crucial for identifying substances that can induce genetic mutations or chromosomal damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test evaluates the mutagenic potential of a substance by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Results: A trade name material containing this compound was evaluated in the Ames test (OECD Guideline 471), with and without metabolic activation, at doses up to 5000 µ g/plate . The results were negative, indicating no mutagenic activity under the test conditions.[1]

Chromosomal Aberration Assay

This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

Results: The same trade name material containing this compound was evaluated for clastogenic potential in Chinese hamster V79 cells (OECD Guideline 473). It was not clastogenic, with or without metabolic activation, at concentrations up to 1000 µg/ml (without metabolic activation) and up to 2860 µg/ml (with metabolic activation).[1]

| Genotoxicity Assay | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | Up to 5000 µ g/plate | With and Without | Non-mutagenic | [1] |

| Chromosomal Aberration | Chinese Hamster V79 Cells | Up to 1000 µg/ml (-S9), Up to 2860 µg/ml (+S9) | With and Without | Non-clastogenic | [1] |

Phototoxicity Assessment

Phototoxicity is a light-induced skin irritation. The in-vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432) is the standard method for its assessment.

Experimental Protocol: 3T3 NRU Phototoxicity Test

This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.

-

Cell Culture: Balb/c 3T3 cells are seeded in two separate 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Irradiation: One plate is exposed to a non-toxic dose of UVA radiation, while the other is kept in the dark.

-

Cytotoxicity Assessment: Cell viability is determined using the Neutral Red Uptake assay for both plates.

-

Data Analysis: The IC50 values are calculated for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation-Factor (PIF) is then calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF greater than 5 is indicative of phototoxic potential.

Specific quantitative data for this compound from the 3T3 NRU phototoxicity test is not publicly available.

Skin Irritation Assessment

In-vitro skin irritation tests utilize reconstructed human epidermis (RhE) models to predict the skin irritation potential of a substance.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

-

Tissue Model: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™) is used.

-

Application of Test Substance: A defined amount of this compound is applied topically to the tissue surface.

-

Exposure and Incubation: The tissues are exposed for a specific duration, followed by a post-exposure incubation period.

-

Viability Assessment: Tissue viability is determined using the MTT assay.

-

Data Analysis: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.

While animal studies have classified this compound as slightly irritating to the skin of rabbits, specific quantitative data from in-vitro RhE models is not publicly available.[1]

Eye Irritation Assessment

In-vitro eye irritation tests are crucial for substances used in products intended for the eye area.

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Guideline 437)

This assay uses isolated bovine corneas to assess the potential of a substance to cause corneal damage.

-

Corneal Preparation: Bovine corneas are obtained from an abattoir, excised, and mounted in holders.

-

Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period.

-

Opacity Measurement: Corneal opacity is measured using an opacitometer.

-

Permeability Measurement: The permeability of the cornea is assessed by measuring the passage of fluorescein dye.

-

Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to predict the eye irritation potential.

Experimental Protocol: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This method uses a 3D human cornea-like epithelium model to identify chemicals that do not require classification for eye irritation or serious eye damage.

-

Tissue Model: A commercially available RhCE model (e.g., EpiOcular™) is used.

-

Application and Exposure: The test substance is applied to the tissue surface for a specified time.

-

Viability Assessment: Tissue viability is measured using the MTT assay.

-

Data Analysis: A reduction in tissue viability below a certain threshold indicates the potential for eye irritation.

Although this compound is used in eye-area cosmetics, specific quantitative data from in-vitro eye irritation studies like the BCOP or RhCE tests are not publicly available.

Potential Signaling Pathways and Toxicological Mechanisms

Detailed studies on the specific signaling pathways affected by this compound are not available in the public literature. However, based on its chemical nature as a long-chain ester and its function as an emollient, some general toxicological mechanisms can be considered.

As an emollient, this compound primarily acts on the skin surface and within the stratum corneum to improve skin barrier function.[2] Its low potential for irritation suggests that it does not significantly trigger pro-inflammatory signaling cascades in keratinocytes, such as the NF-κB or MAPK pathways, which are commonly activated by irritants. The lack of genotoxicity indicates that it does not interact with DNA or cellular machinery involved in cell cycle control.

The general mechanism of cellular toxicity for some lipophilic compounds can involve disruption of cell membrane integrity, leading to impaired cellular transport and signaling. However, the good safety profile of this compound suggests that such effects are minimal at typical use concentrations.

Figure 1: Simplified logical relationship of this compound's interaction with cellular components and the resulting low toxicological potential.

Figure 2: General experimental workflow for the in-vitro toxicological assessment of a cosmetic ingredient like this compound.

Conclusion

The available in-vitro toxicological data for this compound, primarily from genotoxicity studies, indicate a lack of mutagenic or clastogenic potential. While specific quantitative data from in-vitro cytotoxicity, phototoxicity, and eye irritation studies are not readily found in public literature, the overall safety profile from in-vivo and human studies suggests a low potential for these effects. The experimental protocols outlined in this guide provide a framework for any future in-vitro investigations that may be required for specific formulations or regulatory purposes. Further research into the specific cellular and molecular mechanisms of action of this compound would provide a more complete understanding of its biological interactions.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of Dicaprylyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate (CAS No: 1680-31-5) is a widely utilized emollient in the cosmetic and pharmaceutical industries, prized for its fast-spreading, non-greasy feel and excellent solubilizing properties for active ingredients. As with any raw material used in formulations for human application, a thorough understanding of its thermal stability and decomposition profile is critical for ensuring product safety, quality, and shelf-life. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its stability under elevated temperatures and its likely decomposition pathway and products. While specific experimental data for this compound is not extensively published, this guide synthesizes available information on similar long-chain dialkyl carbonates and esters to present a scientifically grounded profile.

Thermal Properties of this compound

The thermal stability of an ingredient dictates its suitability for various manufacturing processes, such as hot-fill applications, and its long-term stability in different storage conditions. This compound is known for its good thermal stability under normal formulation and storage conditions. The key physical and thermal properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O₃ | [1] |

| Molecular Weight | 286.45 g/mol | [1] |

| Appearance | Clear, colorless, almost odorless liquid | [2] |

| Melting Point | Approximately -18 °C | [1] |

| Boiling Point | 165 °C at 7 Torr | [1] |

Thermal Decomposition Profile

The thermal decomposition of this compound can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs and the extent of mass loss. DSC measures the heat flow into or out of a sample as it is heated, providing information on the energetics of decomposition (i.e., whether it is an endothermic or exothermic process).

Based on the thermal behavior of analogous long-chain esters and carbonates, a representative thermal decomposition profile for this compound under an inert atmosphere is presented below. It is important to note that these values are illustrative and may vary depending on the specific experimental conditions.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | DSC Event |

| Initial Volatilization | ~180 - 200 | ~220 | < 5% | Endothermic |

| Primary Decomposition | ~250 - 270 | ~300 | ~80 - 90% | Endothermic |

| Secondary Decomposition | >350 | - | ~5 - 10% | Endothermic/Exothermic |

| Residue at 600 °C | - | - | < 2% | - |

Interpretation of the Thermal Decomposition Profile:

-

Initial Volatilization: A minor mass loss below the main decomposition temperature can be attributed to the volatilization of any residual low molecular weight impurities.

-

Primary Decomposition: This is the main stage of decomposition where the this compound molecule breaks down into its primary volatile products. For dialkyl carbonates, this typically proceeds via a non-radical, intramolecular elimination reaction.

-

Secondary Decomposition: At higher temperatures, the primary decomposition products may undergo further breakdown or side reactions, leading to additional mass loss.

-

Residue: A small amount of carbonaceous residue may remain at the end of the analysis.

Proposed Decomposition Pathway and Products

The thermal decomposition of dialkyl carbonates is generally understood to proceed through a six-membered ring transition state (a Chugaev-type elimination), leading to the formation of an alkene, an alcohol, and carbon dioxide. In the case of this compound, the proposed primary decomposition products are 1-octene, 1-octanol, and carbon dioxide.

The following diagram illustrates the proposed decomposition pathway:

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data in thermal analysis. The following sections outline typical experimental protocols for TGA and DSC analysis of cosmetic emollients like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss (peak temperatures).

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and energetic changes associated with the heating of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C) to observe any low-temperature transitions.

-

Ramp the temperature from -50 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and quantify any endothermic or exothermic peaks, including melting point and decomposition events.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Conclusion

This compound is a thermally stable emollient suitable for a wide range of cosmetic and pharmaceutical applications. Its decomposition is expected to occur at temperatures significantly above those typically encountered during manufacturing and storage. The primary decomposition pathway is proposed to yield 1-octene, 1-octanol, and carbon dioxide. For critical applications, it is recommended to perform thermal analysis on the specific grade of this compound being used to establish a precise thermal profile and ensure compatibility with all formulation components and processing conditions. The experimental protocols provided herein offer a robust framework for such an evaluation.

References

An In-depth Technical Guide to the Solubility of Dicaprylyl Carbonate in Cosmetic Solvents and Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dicaprylyl Carbonate, a versatile emollient widely used in cosmetic and pharmaceutical formulations. Understanding its solubility in various cosmetic solvents and oils is crucial for formulation development, stability, and optimal performance. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents visual representations of key concepts.

Introduction to this compound

This compound (CAS No. 1680-31-5) is the diester of caprylyl alcohol and carbonic acid.[1] It is a clear, colorless, and nearly odorless oil with low polarity and a low molecular weight.[1][2] In cosmetic and dermatological preparations, it is valued for its fast-spreading properties, which impart a dry, velvety, and non-greasy feel to the skin.[3][4] Its ability to act as a solvent for crystalline UV filters and to disperse pigments makes it a particularly suitable ingredient for sun care and color cosmetic products.[5][6][7]

Solubility of this compound: A Quantitative Overview

It is described as "very soluble" in several common organic solvents.[2] Furthermore, it is known to be soluble in oils and soluble/miscible in silicone.[8]

Table 1: Qualitative Solubility of this compound in Various Solvents [2]

| Solvent | Solubility |

| Ethyl Ether | Very Soluble |

| Chloroform | Very Soluble |

| Petroleum Ether | Very Soluble |

| Ethyl Alcohol | Very Soluble |

| Paraffin Oil | Very Soluble |

| Water | Practically Insoluble |

One of the key functional advantages of this compound is its efficacy as a solvent for solid UV filters, which are often challenging to incorporate into sunscreen formulations.

Table 2: Quantitative Solubility of Crystalline UV Filters in this compound at 25°C [9]

| UV Filter (INCI Name) | Chemical Name | Solubility (%) |

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) | Tinosorb® S | 9 |

| Ethylhexyl Triazone (EHT) | Uvinul® T 150 | 6 |

| Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) | Uvinul® A Plus | 18 |

Experimental Protocols for Solubility Determination

Determining the solubility of this compound in a specific cosmetic solvent or oil is a critical step in the pre-formulation phase of product development. The following section outlines a detailed methodology for such an assessment, adapted from general laboratory practices for solubility testing of cosmetic ingredients.

Principle

The "flask method," as generally described in guidelines like OECD Test Guideline 105 for water solubility, can be adapted for non-aqueous, lipophilic systems.[10][11][12][13] The principle involves preparing saturated solutions of this compound in the chosen solvent at a controlled temperature, allowing the system to reach equilibrium, and then quantifying the concentration of dissolved this compound in the solvent.

Materials and Equipment

-

This compound: High purity grade.

-

Cosmetic Solvents/Oils: A selection of relevant solvents (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride, Cyclopentasiloxane, Dimethicone, Mineral Oil, various vegetable oils).

-

Analytical Balance: Accurate to at least 0.1 mg.

-

Thermostatic Shaker Bath or Magnetic Stirrer with Hotplate: Capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C).

-

Glass Vials or Flasks with Screw Caps.

-

Centrifuge: To separate undissolved solute.

-

Syringes and Syringe Filters: (e.g., 0.45 µm PTFE) to ensure a clear, particle-free sample for analysis.

-

Analytical Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or UV detector if a chromophore is present or derivatization is performed).

-

Volumetric Glassware.

Experimental Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume or weight of the cosmetic solvent in a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time.

-

-

Sample Separation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved this compound to settle.

-

To further separate the undissolved solute, centrifuge the vials at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial for analysis. This step is critical to remove any suspended microparticles.

-

Analyze the filtered sample using a calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the analyzed samples.

-

Express the solubility as a percentage (w/w or w/v) or in g/100g of the solvent at the specified temperature.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing Experimental and Logical Relationships

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion

This compound's favorable solubility profile in a wide array of cosmetic oils and solvents, coupled with its desirable sensory characteristics, solidifies its role as a key ingredient in modern cosmetic science. Its excellent performance as a solvent for challenging ingredients like crystalline UV filters further enhances its utility. The experimental protocol detailed in this guide provides a robust framework for researchers and formulators to precisely quantify its solubility in their specific systems, enabling the development of stable, effective, and aesthetically pleasing cosmetic and dermatological products. Further research to generate a comprehensive, publicly available database of its quantitative solubility in a broader range of cosmetic emollients at various temperatures would be of significant value to the scientific community.

References

- 1. specialchem.com [specialchem.com]

- 2. ellementalpro.com [ellementalpro.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. happi.com [happi.com]

- 5. Emollient : Cetiol® CC [mkvn-chemicals.com]

- 6. dewolfchem.com [dewolfchem.com]

- 7. rossorg.com [rossorg.com]

- 8. LipidSoftTM Dry (this compound) [myskinrecipes.com]

- 9. jungbunzlauer.com [jungbunzlauer.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. laboratuar.com [laboratuar.com]

Rheological behavior of Dicaprylyl Carbonate at different shear rates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate, a diester of caprylyl alcohol and carbonic acid, is a widely utilized emollient in the cosmetic and pharmaceutical industries.[1] Its popularity stems from its fast-spreading, non-greasy, and dry skin feel, making it an ideal ingredient in a variety of formulations, including sunscreens, lotions, and color cosmetics.[1][2][3][4] A critical physicochemical property governing its application and sensory performance is its rheological behavior, specifically its viscosity. This technical guide provides an in-depth analysis of the rheological properties of this compound, including its viscosity at various shear rates, and outlines a detailed experimental protocol for its characterization.

Core Rheological Properties

This compound is characterized as a low-viscosity emollient.[2] Its viscosity is a key parameter in formulating products with specific spreadability and texture. Published data indicates its viscosity is typically in the range of 6 to 8 mPa·s at 20°C.[2][5] This low viscosity contributes to its light, non-greasy feel on the skin. While this compound itself is a low-viscosity liquid, it is often incorporated into more complex formulations like emulsions, which typically exhibit non-Newtonian, shear-thinning behavior.[6]

Quantitative Data Summary

| Parameter | Value | Temperature (°C) | Measurement Method | Source |

| Viscosity | 6 - 8 mPa·s | 20 | Not Specified | [2][5] |

Experimental Protocol: Rheological Characterization

To determine the full rheological profile of this compound, a detailed experimental protocol is necessary. The following methodology is based on established standards for rheological measurements of low-viscosity liquids, such as ISO 3219.[7][8][9][10]

Objective

To measure the dynamic viscosity of this compound over a range of shear rates to determine its flow behavior (i.e., whether it is Newtonian, shear-thinning, or shear-thickening).

Materials and Equipment

-

Sample: this compound

-

Rheometer: A rotational rheometer capable of controlled shear rate (CSR) or controlled shear stress (CSS) measurements.

-

Geometry: A cone-plate or parallel-plate geometry is suitable for low-viscosity liquids. A concentric cylinder geometry can also be used.

-

Temperature Control Unit: A Peltier or liquid-based temperature control system to maintain a constant sample temperature.

-

Solvents for Cleaning: Isopropanol or acetone.

Procedure

-

Instrument Calibration and Setup:

-

Calibrate the rheometer according to the manufacturer's instructions.

-

Install the chosen geometry (e.g., 40 mm parallel plate).

-

Set the gap to the appropriate distance (e.g., 1 mm for parallel plates).

-

Equilibrate the geometry and the measurement plate to the desired temperature (e.g., 25°C).

-

-

Sample Loading:

-

Carefully place an appropriate amount of this compound onto the center of the lower plate.

-

Lower the upper geometry to the set gap, ensuring the sample spreads evenly to the edge of the geometry without overfilling.

-

Trim any excess sample from the edge of the geometry.

-

Allow the sample to thermally equilibrate for a set period (e.g., 2-5 minutes).

-

-

Measurement - Flow Curve:

-

Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).

-

Record the shear stress and viscosity as a function of the shear rate.

-

Alternatively, a stepped shear rate procedure can be used, where the shear rate is increased in logarithmic steps, and the viscosity is measured at each step after reaching a steady state.

-

-

Data Analysis:

-

Plot the viscosity as a function of the shear rate on a logarithmic-logarithmic scale.

-

If the viscosity remains constant over the range of shear rates, the fluid is Newtonian.

-

If the viscosity decreases as the shear rate increases, the fluid is shear-thinning (pseudoplastic).

-

If the viscosity increases as the shear rate increases, the fluid is shear-thickening (dilatant).

-

-

Cleaning:

-

Thoroughly clean the geometry and plates with the appropriate solvent and lint-free wipes.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the rheological characterization of this compound.

Caption: Experimental workflow for rheological characterization.

Discussion

The rheological properties of this compound are fundamental to its function as an emollient in cosmetic and pharmaceutical formulations. Its inherent low viscosity is a primary contributor to the desirable sensory characteristics of the final product. While pure this compound is expected to exhibit Newtonian behavior, its incorporation into complex systems like emulsions will result in non-Newtonian flow, which is critical for product stability, application, and skin feel. The experimental protocol outlined provides a robust framework for the detailed characterization of its rheological profile. Further studies are warranted to generate a comprehensive dataset of its viscosity at various temperatures and shear rates to aid formulators in optimizing their product development.

References

- 1. dewolfchem.com [dewolfchem.com]

- 2. cospha.ro [cospha.ro]

- 3. ulprospector.com [ulprospector.com]

- 4. scribd.com [scribd.com]

- 5. ulprospector.com [ulprospector.com]

- 6. Society of Cosmetic Chemists > Education > Blog > Viscosity, Rheology and Rheology Modifiers [scconline.org]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. EVS-EN ISO 3219:2000 - EVS standard evs.ee | en [evs.ee]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. Basics of rheology | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Molecular Structure and Purity Assessment of Dicaprylyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaprylyl Carbonate (CAS No. 1680-31-5) is a versatile, non-occlusive emollient and solvent increasingly utilized in the pharmaceutical and cosmetic industries for its excellent sensory profile and solubilizing properties.[1][2] As a key excipient in topical drug delivery systems and a component in complex formulations, a thorough understanding of its molecular structure and a robust assessment of its purity are critical for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the molecular characteristics of this compound and detailed methodologies for its purity assessment.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name dioctyl carbonate, is the diester of caprylyl alcohol and carbonic acid.[1][2] Its chemical structure consists of a central carbonate group flanked by two octyl chains. This structure imparts a non-greasy, velvety feel in formulations and contributes to its excellent spreadability and solvency for many active pharmaceutical ingredients (APIs).[1]

Chemical Structure

Figure 1. Chemical Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₃ | [1] |

| Molecular Weight | 286.45 g/mol | [3] |

| IUPAC Name | dioctyl carbonate | [1] |

| CAS Number | 1680-31-5 | [1] |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Odor | Nearly odorless | [1] |

| Boiling Point | 117-119 °C @ 0.7-1 Torr | |

| Melting Point | -18 °C | [1] |

| Density | 0.890–0.893 g/cm³ at 20°C | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents | [1] |

Synthesis and Potential Impurities

This compound is typically synthesized via the transesterification of a carbonate source, such as dimethyl carbonate or diethyl carbonate, with caprylyl alcohol (1-octanol) in the presence of a catalyst.[1] This process can lead to the presence of several potential impurities in the final product.

Synthesis Pathway

Caption: Synthesis of this compound.

Potential Impurities

The purity of this compound is influenced by the quality of the starting materials and the efficiency of the purification process. Potential impurities may include:

-

Residual Starting Materials:

-

Caprylyl alcohol (1-octanol)

-

Dimethyl carbonate or diethyl carbonate

-

-

Intermediate Products:

-

Methyl octyl carbonate or ethyl octyl carbonate[1]

-

-

Byproducts of Side Reactions:

-

Dioctyl ether (from the dehydration of caprylyl alcohol)

-

Other long-chain carbonates (if other fatty alcohols are present as impurities in the starting material)

-

-

Catalyst Residues:

-

Depending on the catalyst used (e.g., alkali metals, metal oxides).

-

A trade name material of this compound has been reported to be 96.6% pure and composed of symmetric and unsymmetric carbonates with C6, C8, and C10 chain lengths, with no hazardous impurities detected.[4]

Purity Assessment: Experimental Protocols

A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound, encompassing chromatographic and spectroscopic techniques.

Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for quantifying the purity of this compound and detecting volatile impurities.

| Parameter | Value |

| Instrument | Gas Chromatograph with FID |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial temperature 150 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Sample Preparation | Dilute the this compound sample in a suitable solvent (e.g., hexane or isopropanol) to a concentration of approximately 10 mg/mL. |

| Quantification | Purity is determined by area normalization. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks. |

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection can be employed to analyze this compound, particularly for detecting less volatile impurities. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-215 nm) is necessary.

| Parameter | Value |

| Instrument | HPLC system with a UV/Vis detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. |

| Quantification | Purity is determined by area normalization. |

Quantitative ¹H-NMR Spectroscopy (qNMR)

Quantitative ¹H-NMR provides an absolute method for determining the purity of this compound without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.

| Parameter | Value |

| Spectrometer | 400 MHz or higher |

| Solvent | Chloroform-d (CDCl₃) |

| Internal Standard | Maleic acid (certified reference material) |

| Sample Preparation | Accurately weigh approximately 20 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in approximately 0.75 mL of CDCl₃. |

| Acquisition Parameters | Pulse angle: 30°; Relaxation delay (d1): 30 s; Number of scans: 16 |

| Quantification | The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral of the signal N = Number of protons for the integrated signal MW = Molecular weight m = mass P = Purity of the standard |

Signal Integration:

-

This compound: Integrate the triplet corresponding to the methylene protons adjacent to the carbonate oxygen (-O-CH₂ -) at approximately δ 4.1 ppm (N_analyte = 4).

-

Maleic Acid: Integrate the singlet of the two vinyl protons at approximately δ 6.3 ppm (N_std = 2).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a valuable tool for the identification and structural confirmation of this compound by identifying its characteristic functional groups.

| Parameter | Value |

| Instrument | FTIR Spectrometer |

| Mode | Attenuated Total Reflectance (ATR) |

| Scan Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 |

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~2925, ~2855 | C-H stretching (alkyl chains) |

| ~1745 | C=O stretching (carbonate)[1] |

| ~1260 | C-O stretching (carbonate) |

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Caption: Purity assessment workflow.

Conclusion

The robust characterization of this compound through a combination of chromatographic and spectroscopic techniques is essential for ensuring its quality and performance in pharmaceutical and cosmetic applications. The detailed protocols provided in this guide offer a framework for the comprehensive assessment of its molecular structure and purity, enabling researchers and drug development professionals to confidently incorporate this versatile excipient into their formulations. Adherence to these analytical methodologies will contribute to the development of safe, effective, and high-quality products.

References

Acute Toxicity Profile of Dicaprylyl Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of Dicaprylyl Carbonate. The information is compiled from key safety assessments and follows internationally recognized guidelines to support researchers, scientists, and professionals in the field of drug development and cosmetic safety.

Executive Summary

This compound, a diester of carbonic acid and caprylyl alcohol, exhibits a very low order of acute toxicity in both oral and dermal exposure studies. The available data, primarily from studies conducted according to OECD guidelines, indicate that this compound is virtually non-toxic in single-dose applications. The median lethal dose (LD50) for both oral and dermal routes is established to be greater than 5 g/kg body weight in rats. No significant adverse effects, mortality, or treatment-related organ abnormalities have been observed at these high dose levels. This low toxicity profile makes it a favorable ingredient in a variety of cosmetic and personal care formulations.

Quantitative Data Summary

The acute toxicity data for this compound is summarized in the tables below. These studies were conducted on trade name materials containing this compound.

Table 1: Acute Oral Toxicity of this compound

| Test Substance | Species | Guideline | Dose (g/kg) | LD50 (g/kg) | Key Findings |

| This compound | Sprague-Dawley Rat | OECD 401 | 5 | > 5 | No mortality; No effect on body weight gain; No evidence of organ abnormalities at necropsy.[1][2] |

Table 2: Acute Dermal Toxicity of this compound

| Test Substance | Species | Guideline | Dose (g/kg) | LD50 (g/kg) | Key Findings |

| This compound | Wistar Rat | OECD 402 | 5 | > 5 | No mortality; No evidence of organ abnormalities at necropsy.[2] |

Experimental Protocols

The methodologies for the acute toxicity studies of this compound followed the internationally accepted OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 401)

The acute oral toxicity of a trade name material containing this compound was evaluated in a study using Sprague-Dawley rats.[1][2]

-

Test Animals: Ten Sprague-Dawley rats (5 males and 5 females per group) were used.

-

Vehicle: The test material was administered in maize oil.

-

Administration: A single dose of 5 g/kg body weight was administered by gavage.

-

Observation Period: The animals were observed for a period of 14 days following administration.

-

Parameters Observed:

-

Mortality: Checked daily.

-

Clinical Signs: Observations were made for any signs of toxicity.

-

Body Weight: Measured prior to dosing and at least weekly thereafter.

-

Gross Necropsy: All animals were subjected to a gross necropsy at the end of the 14-day observation period to examine for any organ abnormalities.

-

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity of a trade name material containing this compound was assessed in Wistar rats.[2]

-

Test Animals: Ten Wistar rats (5 males and 5 females per group) were used.

-

Application: The test material was applied at a dose of 5 g/kg body weight.

-

Exposure: The substance was applied under an occlusive dressing for a 24-hour period.

-

Observation Period: Following the exposure period, the animals were observed for 14 days.

-

Parameters Observed:

-

Mortality: Checked daily.

-

Clinical Signs: Animals were observed for any local or systemic signs of toxicity.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the acute oral and dermal toxicity studies.

Caption: Workflow for Acute Oral Toxicity Study (OECD 401).

Caption: Workflow for Acute Dermal Toxicity Study (OECD 402).

Signaling Pathways

No specific signaling pathways related to the toxicity of this compound have been identified in the reviewed literature. This is consistent with the substance's very low toxicity profile, which suggests a lack of significant interaction with biological pathways that would lead to adverse outcomes at acute high-dose exposures. The observed lack of toxicity indicates that this compound is not a significant biological effector at the cellular or systemic level under the tested conditions.

The following diagram illustrates the logical relationship in the safety assessment based on the available data.

Caption: Logical Flow of this compound Safety Assessment.

References

In-Depth Technical Guide: Genotoxicity and Mutagenicity Potential of Dicaprylyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary